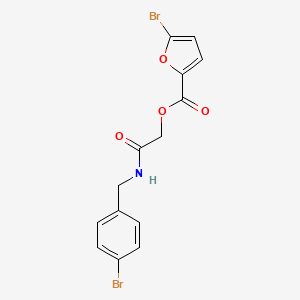

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also contains bromine atoms, suggesting that it might be used in reactions as a heavy halogen .

Chemical Reactions Analysis

Furan rings are known to undergo a variety of reactions, including electrophilic substitution and oxidation . The presence of bromine atoms also suggests that this compound could participate in halogen exchange reactions .Aplicaciones Científicas De Investigación

Synthesis and Modification of Ligands

- A study described the synthesis of ligands with pendant arms bearing bromo-ester functionalities, highlighting a method to introduce an appended function for potential labeling of biological material. The process involves transformation of bromo to an ester, opening avenues for further functionalization of these scaffolds, which could be relevant for the synthesis or modification of compounds similar to "2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate" (Charbonnière, Weibel, & Ziessel, 2002).

Biochemical Labeling and Fluorescence

- The synthesis of a highly photolabile carbene-generating label that can be readily fixed to biochemical agents was reported. This compound, synthesized starting from 4-bromobenzyl tert-butyldimethylsilyl ether, upon irradiation, generates a carbene, making it a valuable tool for photoaffinity labeling in biological research (Nassal, 1983).

Antioxidant and Anticholinergic Activities

- Bromophenols derived from the synthesis involving bromo and aldehyde functionalities demonstrated significant antioxidant and anticholinergic activities. Such compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, showed potent activities compared to standard antioxidants and cholinergic enzymes, suggesting potential therapeutic applications (Rezai et al., 2018).

Electrocatalytic Carboxylation

- An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid was developed. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a green chemistry approach that could be applicable for modifications of similar bromo-containing compounds (Feng et al., 2010).

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO4/c15-10-3-1-9(2-4-10)7-17-13(18)8-20-14(19)11-5-6-12(16)21-11/h1-6H,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKKLFNEAPPTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(O2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)

![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)

![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)

![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)